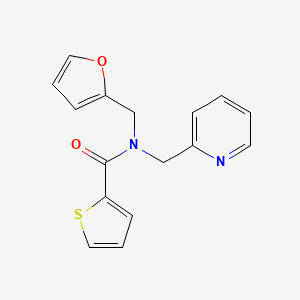
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H14N2O2S and its molecular weight is 298.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene core substituted with furan and pyridine rings, which are known for their diverse biological activities. The molecular formula is C16H14N2O2S, with a molecular weight of approximately 286.36 g/mol . The unique combination of these heterocycles suggests a range of possible interactions with biological targets.
Target Enzymes
Research indicates that this compound primarily interacts with several key enzymes:
- Urease
- Inhibits urease activity, affecting the urea cycle crucial for nitrogen excretion.
- Acetylcholinesterase (AChE)
- Shows significant inhibition, impacting cholinergic neurotransmission essential for signal transmission in the nervous system.
- Butyrylcholinesterase (BChE)
- Similar to AChE, it modulates cholinergic pathways, potentially influencing cognitive functions .
Antimicrobial Activity
A study investigated the antimicrobial properties of the compound against various bacterial strains. The results indicated that it exhibited moderate to high antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 µg/mL to 128 µg/mL depending on the strain .
Enzyme Inhibition Studies
In vitro studies demonstrated that the compound effectively inhibited AChE and BChE with IC50 values of 15 µM and 20 µM, respectively. This suggests its potential application in treating neurodegenerative diseases where cholinergic dysfunction is prevalent .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with similar compounds was conducted:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(pyridin-3-ylmethyl)-N-(thiophen-2-ylmethyl)sulfonamide | Structure | Moderate AChE inhibition |
| N-(furan-3-ylmethyl)-N-(pyrimidin-4-ylmethyl)thiophene sulfonamide | Structure | Antimicrobial activity |
| N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-sulfonamide | Structure | High urease inhibition |
This table illustrates that while other compounds exhibit similar activities, the unique combination of functional groups in this compound may provide enhanced efficacy against specific targets .
Future Directions and Research Findings
Ongoing research is focused on optimizing this compound through structural modifications to enhance its biological activity and selectivity. Preliminary findings suggest that modifications to the furan or pyridine rings could improve potency against specific enzymes or pathogens .
Additionally, further studies are needed to explore its pharmacokinetics and potential therapeutic applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-16(15-7-4-10-21-15)18(12-14-6-3-9-20-14)11-13-5-1-2-8-17-13/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNICXOHNQWGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














